molecular formula C39H46N6O4 B10835191 tert-butyl 4-[5-[1-butan-2-yl-3-methyl-4-[(1-methyl-3-oxo-2H-isoquinolin-4-yl)methylcarbamoyl]indol-6-yl]pyridin-2-yl]piperazine-1-carboxylate

tert-butyl 4-[5-[1-butan-2-yl-3-methyl-4-[(1-methyl-3-oxo-2H-isoquinolin-4-yl)methylcarbamoyl]indol-6-yl]pyridin-2-yl]piperazine-1-carboxylate

Cat. No.: B10835191
M. Wt: 662.8 g/mol
InChI Key: LTHICEHOVQKREU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID28394193-Compound-41” involves a multi-step process. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of “PMID28394193-Compound-41” would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: “PMID28394193-Compound-41” undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .

Scientific Research Applications

“PMID28394193-Compound-41” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of “PMID28394193-Compound-41” involves the inhibition of USP7. By binding to the allosteric site of USP7, the compound prevents the deubiquitination of target proteins. This leads to the stabilization of tumor suppressor proteins and the degradation of oncogenic proteins, thereby exerting its anti-cancer effects .

Similar Compounds:

Uniqueness: “PMID28394193-Compound-41” is unique due to its high selectivity for USP7 and its ability to inhibit the enzyme through an allosteric mechanism. This makes it a valuable tool for studying USP7-related pathways and a promising candidate for cancer therapy .

Properties

Molecular Formula

C39H46N6O4

Molecular Weight

662.8 g/mol

IUPAC Name

tert-butyl 4-[5-[1-butan-2-yl-3-methyl-4-[(1-methyl-3-oxo-2H-isoquinolin-4-yl)methylcarbamoyl]indol-6-yl]pyridin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C39H46N6O4/c1-8-25(3)45-23-24(2)35-31(36(46)41-22-32-30-12-10-9-11-29(30)26(4)42-37(32)47)19-28(20-33(35)45)27-13-14-34(40-21-27)43-15-17-44(18-16-43)38(48)49-39(5,6)7/h9-14,19-21,23,25H,8,15-18,22H2,1-7H3,(H,41,46)(H,42,47)

InChI Key

LTHICEHOVQKREU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=C(C2=C(C=C(C=C21)C3=CN=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C(=O)NCC5=C6C=CC=CC6=C(NC5=O)C)C

Origin of Product

United States

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